9,10-Di(propan-2-yl)-9,10-dihydroanthracene
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Overview
Description
9,10-Di(propan-2-yl)-9,10-dihydroanthracene is an organic compound belonging to the anthracene family. This compound is characterized by the presence of two isopropyl groups attached to the 9 and 10 positions of the anthracene core. Anthracene derivatives are known for their applications in organic electronics, photochemistry, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Di(propan-2-yl)-9,10-dihydroanthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9,10-Di(propan-2-yl)-9,10-dihydroanthracene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to the parent anthracene.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
Scientific Research Applications
9,10-Di(propan-2-yl)-9,10-dihydroanthracene has several applications in scientific research:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Photochemistry: Acts as a photosensitizer in photochemical reactions.
Intermediates in Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 9,10-Di(propan-2-yl)-9,10-dihydroanthracene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics and photochemistry.
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its blue fluorescence and used in OLEDs.
9,10-Dimethylanthracene: Another derivative with applications in photochemistry.
Anthracene: The parent compound with a wide range of applications in organic synthesis and materials science.
Uniqueness
9,10-Di(propan-2-yl)-9,10-dihydroanthracene is unique due to the presence of isopropyl groups, which enhance its solubility and alter its electronic properties compared to other anthracene derivatives. This makes it particularly useful in specific applications such as organic electronics and photochemistry.
Properties
Molecular Formula |
C20H24 |
---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
9,10-di(propan-2-yl)-9,10-dihydroanthracene |
InChI |
InChI=1S/C20H24/c1-13(2)19-15-9-5-7-11-17(15)20(14(3)4)18-12-8-6-10-16(18)19/h5-14,19-20H,1-4H3 |
InChI Key |
KYBASOBJNKQTPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=CC=CC=C2C(C3=CC=CC=C13)C(C)C |
Origin of Product |
United States |
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